![molecular formula C25H20N4O3 B2514929 3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921581-10-4](/img/structure/B2514929.png)
3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry . It includes a pyrrolo[3,2-d]pyrimidine core, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as members of the ring .
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like NMR spectroscopy . The presence of various functional groups and the heterocyclic core would give characteristic signals in the NMR spectrum .Chemical Reactions Analysis
The chemical reactivity of such compounds would be influenced by the various functional groups present in the molecule. For example, the carboxamide group might undergo hydrolysis, and the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would be influenced by factors like the polarity of the functional groups, the overall shape of the molecule, and the presence of aromatic systems .科学的研究の応用
Luminescent Properties and Stimuli-Responsive Behavior
Compounds with naphthalene units and complex heterocyclic structures have been explored for their luminescent properties and stimuli-responsive behavior. For example, Srivastava et al. (2017) studied compounds exhibiting aggregation-enhanced emission (AEE) and mechanochromic properties, which are characteristics of interest for materials science, especially in the development of sensors and optoelectronic devices (Srivastava et al., 2017).
Anticancer Activity
Research has also been conducted on the synthesis of naphthalene derivatives for anticancer evaluation. Salahuddin et al. (2014) synthesized benzimidazole derivatives incorporating naphthalene units and evaluated their in vitro anticancer activity, demonstrating the potential of naphthalene-based compounds in medicinal chemistry (Salahuddin et al., 2014).
Synthesis of Complex Heterocycles
The synthesis of complex heterocycles, including those with pyrrolo[3,2-d]pyrimidine motifs, is a significant area of research. Guleli et al. (2019) described a method for synthesizing substituted naphthyridine and isoxazole derivatives, highlighting the versatility and importance of advanced synthetic techniques in creating compounds with potential for various scientific applications (Guleli et al., 2019).
Functional Materials and Sensing
Naphthalene diimide (NDI)-based materials, closely related in structure to the query compound, are known for their photochemical activity and applications in sensing and electronics. Liu et al. (2020) developed coordination polymers with NDI units that exhibit reversible photochromic properties, indicating the potential of such compounds in developing smart materials and sensors (Liu et al., 2020).
Safety And Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves the condensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with 1-naphthylacetic acid, followed by cyclization with ethyl acetoacetate and benzyl isocyanide. The resulting intermediate is then subjected to a series of reactions to yield the final product.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid", "1-naphthylacetic acid", "ethyl acetoacetate", "benzyl isocyanide" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with 1-naphthylacetic acid in the presence of a coupling agent such as EDCI or DCC to yield the corresponding amide intermediate.", "Step 2: Cyclization of the amide intermediate with ethyl acetoacetate and benzyl isocyanide in the presence of a base such as DBU or TEA to form the pyrrolo[3,2-d]pyrimidine intermediate.", "Step 3: Reduction of the pyrrolo[3,2-d]pyrimidine intermediate with a reducing agent such as NaBH4 or LiAlH4 to yield the corresponding dihydro intermediate.", "Step 4: Oxidation of the dihydro intermediate with an oxidizing agent such as PCC or DMP to form the final product, 3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide." ] } | |
CAS番号 |
921581-10-4 |
製品名 |
3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
分子式 |
C25H20N4O3 |
分子量 |
424.46 |
IUPAC名 |
3-benzyl-5-methyl-N-naphthalen-1-yl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C25H20N4O3/c1-28-15-19(23(30)26-20-13-7-11-17-10-5-6-12-18(17)20)21-22(28)24(31)29(25(32)27-21)14-16-8-3-2-4-9-16/h2-13,15H,14H2,1H3,(H,26,30)(H,27,32) |
InChIキー |
LWPQYCDVMIODSU-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC=CC5=CC=CC=C54 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



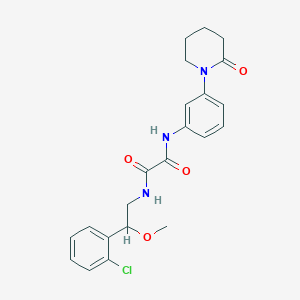
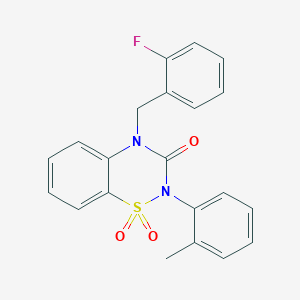
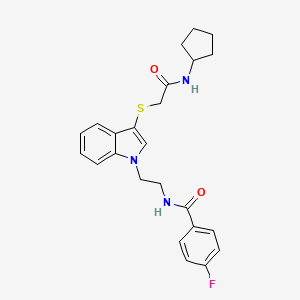
![3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2514853.png)
![N-(2-fluorophenyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2514854.png)

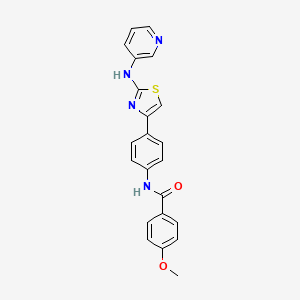
![N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514858.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2514860.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide](/img/structure/B2514864.png)

![3,4-dichloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B2514867.png)
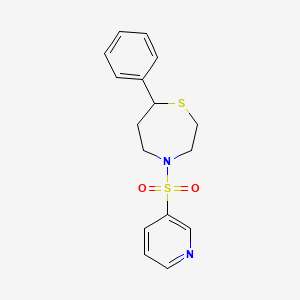
![2-[(3-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2514869.png)